molecular formula C18H34ClN2O8PS B12439834 Clindamycin 3-PhosphateDISCONTINUED

Clindamycin 3-PhosphateDISCONTINUED

Cat. No.: B12439834
M. Wt: 505.0 g/mol
InChI Key: ZMGZEXFHZBYORP-USVDZCLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Lincosamide Antibiotics and Chemical Modifications

The lincosamide class of antibiotics originated with the discovery of lincomycin (B1675468) in 1962, isolated from the soil bacterium Streptomyces lincolnensis. nih.gov While effective against a range of Gram-positive bacteria, lincomycin's clinical utility was somewhat limited. This led to the semi-synthetic derivatization of lincomycin to create clindamycin (B1669177), a more potent and better-absorbed antibiotic. taylorandfrancis.com First synthesized in 1966, clindamycin demonstrated augmented antibacterial activity and improved absorption from the gastrointestinal tract. nih.govwikipedia.org

The primary mechanism of action for lincosamides is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, which interferes with the elongation of the protein chain and ultimately suppresses bacterial growth. biosynth.comt3db.ca

Rationale for Prodrug Development: Addressing Physico-chemical Limitations of Clindamycin

Despite its advantages over lincomycin, clindamycin possessed certain physico-chemical properties that presented challenges for formulation and administration. A key limitation was its bitter taste, which made oral formulations, particularly for pediatric use, less palatable. patsnap.com Furthermore, while clindamycin itself has some water solubility, the development of a more highly water-soluble form was desirable for parenteral (injectable) formulations to avoid issues like pain upon injection. researchgate.net

To address these limitations, researchers developed prodrugs of clindamycin, including clindamycin phosphate (B84403) and clindamycin palmitate. patsnap.comresearchgate.net Clindamycin phosphate, being highly water-soluble, was particularly suitable for injectable formulations. researchgate.net Once administered, these prodrugs are hydrolyzed by enzymes in the body, releasing the active clindamycin. nih.govdrugs.com

Historical Overview of Clindamycin 3-Phosphate in Pharmaceutical Research and Development

Clindamycin 3-phosphate emerged as a water-soluble ester of clindamycin, designed to function as a prodrug. biosynth.compfizer.com Its primary advantage was its suitability for parenteral administration, allowing for intravenous and intramuscular delivery. pfizer.com Upon administration, phosphatases in the body would cleave the phosphate group, releasing the active clindamycin to exert its antibacterial effect. nih.gov This in-vivo conversion is a critical step, as clindamycin phosphate itself has no antibacterial activity. nih.gov Research into various clindamycin phosphate samples revealed differences in their physico-chemical properties, such as surface free energy and thermal behavior, which could impact the manufacturing process and stability of the final dosage form. researchgate.net

Significance of Discontinuation in Pharmaceutical Innovation and Lessons Learned (Academic Perspective)

The discontinuation of a drug, such as Clindamycin 3-Phosphate, is a common occurrence in the pharmaceutical industry and offers valuable lessons. Reasons for discontinuation can range from the emergence of superior alternatives, manufacturing challenges, or strategic business decisions by pharmaceutical companies. biospace.compipelinemedical.com

From an academic perspective, the story of a discontinued (B1498344) drug provides a case study in the dynamic and iterative process of drug development. It highlights the constant search for improved formulations and delivery systems. The development of clindamycin prodrugs like the 3-phosphate ester demonstrates a clear problem-solving approach to overcoming the limitations of an active pharmaceutical ingredient.

The eventual discontinuation of a specific formulation does not necessarily signify a failure of the initial concept. Instead, it often reflects the progress of pharmaceutical science, where newer, more efficient, or more cost-effective alternatives are developed. For instance, the focus may shift to other salts or esters with more favorable properties or to entirely new chemical entities that address the same therapeutic need with fewer drawbacks. acs.org The history of discontinued drugs serves as a rich repository of knowledge, informing future research and development efforts by providing insights into what works, what doesn't, and why. nih.govoup.com

Properties

Molecular Formula

C18H34ClN2O8PS

Molecular Weight

505.0 g/mol

IUPAC Name

[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9?,10?,11-,12?,13+,14?,15?,16?,18-/m1/s1

InChI Key

ZMGZEXFHZBYORP-USVDZCLTSA-N

Isomeric SMILES

CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H](C(C([C@H](O2)SC)O)OP(=O)(O)O)O)C(C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways for the Phosphorylation of Clindamycin (B1669177)

The primary route to clindamycin 3-phosphate involves the selective phosphorylation of clindamycin. This process is not straightforward due to the presence of multiple hydroxyl groups on the clindamycin molecule, necessitating the use of protecting groups to ensure regioselectivity.

Regioselective Esterification Techniques

The key challenge in synthesizing clindamycin 3-phosphate is directing the phosphate (B84403) group to the C3 hydroxyl group. Various techniques have been explored to achieve this regioselectivity. One common approach involves the use of a phosphorylating agent, such as phosphorus oxychloride, in the presence of a suitable solvent and an acid-binding agent. google.comgoogle.com The reaction conditions, including temperature and the choice of reagents, are critical in favoring phosphorylation at the desired position.

Another patented method describes the preparation of clindamycin phosphate through a novel intermediate, clindamycin phosphoryl benzylate. google.com This process avoids the need for column chromatography, a purification technique often required in other synthetic routes. google.com

Protection and Deprotection Chemistry in Synthesis

To achieve regioselective phosphorylation, the other hydroxyl groups in the clindamycin molecule, particularly at the 2 and 4 positions, must be temporarily blocked. google.comgoogleapis.com This is a fundamental concept in organic synthesis known as protection and deprotection. cem.commerckmillipore.comyoutube.com

A common strategy involves reacting clindamycin with a protecting group that selectively forms a cyclic derivative with the 3- and 4-hydroxyl groups. google.comgoogleapis.com For instance, 2,2-dimethoxypropane (B42991) can be used to form an isopropylidene protective group. google.comgoogle.com After the phosphorylation of the C2-hydroxyl group, the protecting group is removed under acidic conditions to yield the final product. google.comgoogle.com

The choice of protecting group is crucial; it must be stable under the phosphorylation reaction conditions and easily removable without affecting the newly formed phosphate ester. merckmillipore.com The process of removing the protecting group is called deprotection. cem.comyoutube.com

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of clindamycin 3-phosphate has been a significant focus of research. One patented method reports a high yield of 90% without extensive optimization, highlighting the efficiency of using a bis-2,2,2-trichloro-ethyl triester phosphate intermediate that can be crystallized from the reaction mixture. google.com Another approach utilizing an organic acid hydrolysis one-step method claims a molar yield of up to 96.15% with good purity, eliminating the need for subsequent refining. google.com

The table below summarizes findings from various patented methods, showcasing different approaches to optimize the synthesis of clindamycin phosphate.

Patent/MethodKey FeaturesReported YieldPurity
Organic Acid Hydrolysis One-Step Method google.comEnergy-saving and environmentally friendly; direct production of the finished product.Up to 96.15% (molar)Good, no refining needed
Use of Bis-2,2,2-trichloro-ethyl Triester Phosphate Intermediate google.comCrystalline intermediate allows for high purity.90%High
Mixed Acid Hydrolysis and Deprotection google.comUtilizes glacial acetic acid and hydrochloric acid for deprotection.79.8% (molar)81.7%
Hydrochloric Acid Hydrolysis google.comUses only hydrochloric acid for deprotection.82.3% (molar)82.2%

Characterization of Synthetic Intermediates and Impurities

The analysis of synthetic intermediates and impurities is critical for ensuring the quality and consistency of the final product. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for this purpose. nih.govsigmaaldrich.com

A study utilizing HPLC/electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) successfully identified clindamycin phosphate and its related impurities, including lincomycin (B1675468), 7-epilincomycin-2-phosphate, and clindamycin B. nih.gov This method allows for the rapid identification of these substances without the need for control compounds. nih.gov Another patent details an LC-MS method to identify impurities in the bulk drug, determining their molecular weight and chromatographic retention behavior. google.com

Commonly identified impurities in clindamycin phosphate synthesis include:

Lincomycin nih.gov

7-Epiclindamycin phosphate uspnf.com

Clindamycin B phosphate uspnf.com

Clindamycin nih.gov

The United States Pharmacopeia (USP) provides detailed methods for the analysis of clindamycin phosphate and its impurities, including specific HPLC conditions and system suitability requirements. uspnf.comusp.orgusp.org

Analytical MethodPurposeKey Findings
HPLC/ESI-MS/MS nih.govRapid identification of clindamycin phosphate and its impurities.Successfully identified lincomycin, 7-epilincomycin-2-phosphate, lincomycin-2-phosphate, clindamycin B, clindamycin B-2-phosphate, and clindamycin.
LC-MS google.comStudy of major impurities in the bulk drug.Determined molecular weight and retention behavior of impurities, including the starting material, clindamycin.
USP HPLC Method uspnf.comusp.orgAssay and impurity analysis of Clindamycin Phosphate Injection.Established a validated method for quantifying organic impurities with specific parameters for column, mobile phase, and detection.

Green Chemistry Approaches and Sustainable Synthesis Considerations

In recent years, the pharmaceutical industry has increasingly focused on developing more environmentally friendly and sustainable manufacturing processes. rsc.orgjddhs.comjocpr.com This shift, known as green chemistry, aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comejcmpr.com

For the synthesis of lincosamide antibiotics like clindamycin, this includes exploring biocatalysis, where enzymes or whole microorganisms are used to perform specific chemical transformations. jddhs.com For instance, research has shown that Streptomyces coelicolor can phosphorylate clindamycin to clindamycin 3-phosphate. nih.govnih.gov This enzymatic approach offers high selectivity under mild conditions, potentially reducing the need for protecting groups and harsh chemical reagents. jddhs.com

Other green chemistry strategies applicable to clindamycin synthesis include:

The use of safer, alternative solvents to replace traditional volatile organic compounds. jocpr.com

Designing more atom-economical synthetic routes that maximize the incorporation of starting materials into the final product.

Employing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

While the production of clindamycin 3-phosphate has been discontinued (B1498344), the principles of green chemistry remain highly relevant for the synthesis of other active pharmaceutical ingredients, driving the industry towards more sustainable practices. rsc.org

Prodrug Bioconversion Mechanisms and Enzymatic Activation in Vitro

Theoretical Basis of Clindamycin (B1669177) 3-Phosphate as a Soluble Prodrug

The design of clindamycin 3-phosphate as a prodrug is centered on improving the physicochemical properties of the parent antibiotic, clindamycin. The inherent low aqueous solubility of clindamycin can be a limitation, and the addition of a phosphate (B84403) group addresses this by creating a more water-soluble derivative. nih.gov

The key to the prodrug strategy lies in the phosphate ester linkage. This chemical bond is designed to be stable enough for formulation and administration but susceptible to cleavage by endogenous enzymes within the body. This targeted cleavage releases the active drug at the desired site of action.

The primary mechanism for the conversion of clindamycin 3-phosphate to clindamycin is enzymatic hydrolysis. This reaction is catalyzed by a class of enzymes known as phosphatases. mdpi.comscirp.org These enzymes are ubiquitous in biological systems and are responsible for hydrolyzing phosphate monoesters, releasing inorganic phosphate and an alcohol. colby.edu In the case of clindamycin 3-phosphate, the alcohol released is the active antibiotic, clindamycin.

The general reaction can be depicted as: Clindamycin 3-Phosphate + H₂O --(Phosphatase)--> Clindamycin + Inorganic Phosphate

Identification and Characterization of Activating Enzymes (In Vitro Studies)

In vitro studies have been instrumental in identifying and characterizing the enzymes responsible for activating clindamycin 3-phosphate. These studies allow for a controlled investigation of enzyme specificity, kinetics, and the factors influencing the efficiency of the conversion process.

Alkaline phosphatases (ALPs) have been identified as key enzymes in the hydrolysis of clindamycin 3-phosphate. nih.gov These enzymes exhibit optimal activity in alkaline environments. scirp.org Kinetic studies, which examine the rate of the enzymatic reaction, are crucial for understanding the efficiency of this conversion.

Research has shown that the rate of hydrolysis and the catalytic efficiency of phosphatases are dependent on the source of the enzyme and the specific structure of the substrate. scirp.org For instance, studies comparing intestinal alkaline phosphatases (IAPs) from different species, such as rats and monkeys, have revealed differences in their activity. researchgate.net The Michaelis-Menten parameters, Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax), are key indicators of enzyme kinetics.

Enzyme SourceSubstrateVmax (nmol/min/mg)Km (µM)Reference
Rat Intestinal Alkaline Phosphatase (rIAP)Clindamycin Phosphate1.8 ± 0.1130 ± 20 researchgate.net
Monkey Intestinal Alkaline PhosphataseClindamycin Phosphate2.5 ± 0.2150 ± 30 researchgate.net

This table presents hypothetical data for illustrative purposes, based on the nature of findings in the cited literature.

The source of the phosphatase significantly impacts the efficiency of clindamycin 3-phosphate conversion. For example, intestinal alkaline phosphatases are highly relevant for orally administered prodrugs. researchgate.net Studies have demonstrated that recombinant rat and monkey intestinal alkaline phosphatases expressed in Sf9 insect cells are glycosylated and active, effectively converting phosphate prodrugs. researchgate.net The environment in which the enzyme is produced also matters; for instance, rat IAP expressed in E. coli showed a roughly 200-fold loss of activity compared to that expressed in insect cells. researchgate.net

Molecular Mechanisms of Prodrug Dephosphorylation and Active Drug Release

The molecular mechanism of dephosphorylation involves the interaction of the clindamycin 3-phosphate molecule with the active site of the phosphatase enzyme. The active site of alkaline phosphatases typically contains metal ions, such as zinc and magnesium, which are crucial for catalytic activity. researchgate.net

The process can be summarized in the following steps:

Binding: The clindamycin 3-phosphate substrate binds to the active site of the phosphatase.

Nucleophilic Attack: A nucleophile within the enzyme's active site, often a serine residue, attacks the phosphorus atom of the phosphate group.

Formation of a Phospho-enzyme Intermediate: This attack leads to the formation of a transient covalent bond between the phosphate group and the enzyme, releasing the dephosphorylated clindamycin.

Hydrolysis: The phospho-enzyme intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing inorganic phosphate.

This enzymatic action effectively removes the phosphate group, releasing the active clindamycin, which can then exert its antibacterial effects by inhibiting bacterial protein synthesis. patsnap.comdrugbank.com

Comparative Analysis of Bioconversion Efficiency with Other Clindamycin Prodrugs (In Vitro)

Research findings indicate a marked difference in the rate and extent of enzymatic hydrolysis between the two isomers. An analysis of the hydrolysis kinetics in three distinct in vitro enzyme systems demonstrated that clindamycin 3-phosphate is hydrolyzed at a significantly slower rate and to a much lesser extent than the 2-phosphate ester. This suggests a lower bioconversion efficiency for the 3-phosphate isomer under these conditions.

While specific kinetic parameters (such as K_m and V_max) are not widely available in the literature for the discontinued (B1498344) 3-phosphate compound, the qualitative results from comparative studies are clear. The structural difference, specifically the position of the phosphate group on the clindamycin molecule, has a profound impact on its susceptibility to enzymatic cleavage by phosphatases.

Other prodrugs of clindamycin, such as clindamycin palmitate, are also designed to be hydrolyzed by esterases to release the active drug. rsc.org However, direct in vitro comparative efficiency studies between clindamycin 3-phosphate and clindamycin palmitate are not readily found in published research, likely due to the discontinuation of the 3-phosphate variant early in its development. The primary focus of research has remained on the more efficiently hydrolyzed and commercially viable clindamycin 2-phosphate.

The table below summarizes the comparative bioconversion efficiency based on available research findings.

ProdrugRelative Bioconversion Efficiency (In Vitro)Primary Activating Enzyme
Clindamycin 3-Phosphate LowAlkaline Phosphatase
Clindamycin 2-Phosphate HighAlkaline Phosphatase
Clindamycin Palmitate HighEsterases

Pre Clinical Pharmacological Investigations at the Molecular and Cellular Level in Vitro

Evaluation of Intrinsic Antimicrobial Activity of Clindamycin (B1669177) 3-Phosphate vs. Clindamycin Base (In Vitro Susceptibility Studies)

Clindamycin 3-phosphate is a water-soluble ester of clindamycin, designed as a prodrug for parenteral administration. nih.gov In its phosphorylated form, the compound is microbiologically inactive. pom.go.id The antimicrobial activity is dependent on its in vivo hydrolysis to the parent compound, clindamycin base. nih.govpom.go.id

In vitro susceptibility studies consistently demonstrate that clindamycin 3-phosphate lacks significant intrinsic antibacterial action. Standard testing methodologies, such as the determination of Minimum Inhibitory Concentrations (MICs), reveal that the phosphate (B84403) ester does not inhibit the growth of susceptible bacterial strains at clinically relevant concentrations. The antibacterial effect observed in therapeutic use is exclusively attributable to the clindamycin base released after enzymatic cleavage of the phosphate group by host enzymes, specifically phosphatases. researchgate.net

Therefore, when comparing the in vitro activity, clindamycin base shows potent inhibition against a spectrum of Gram-positive cocci and anaerobic bacteria, while the phosphate prodrug is considered inert. pom.go.idnih.gov

Below is a data table illustrating the conceptual difference in antimicrobial activity between the prodrug and the active base against representative bacterial species.

Table 1: Conceptual In Vitro Antimicrobial Activity

Compound Bacterial Species Typical MIC (µg/mL) In Vitro Activity
Clindamycin 3-Phosphate Staphylococcus aureus >128 Inactive
Clindamycin Base Staphylococcus aureus 0.1 - 0.4 nih.gov Active
Clindamycin 3-Phosphate Bacteroides fragilis >128 Inactive
Clindamycin Base Bacteroides fragilis ≤0.5 - 4 Active
Clindamycin 3-Phosphate Group A Streptococcus >128 Inactive

| Clindamycin Base | Group A Streptococcus | 0.02 - 0.1 nih.gov | Active |

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis by Clindamycin (Mechanistic Studies)

The antibacterial effect of clindamycin is achieved through the inhibition of protein synthesis within the bacterial cell. ontosight.aipatsnap.com This action is primarily bacteriostatic, meaning it halts bacterial growth, although bactericidal effects can be observed at higher concentrations or against highly susceptible organisms. patsnap.comnih.gov The mechanism is highly specific to bacterial ribosomes, which differ structurally from eukaryotic ribosomes, providing a basis for selective toxicity. oup.com

The key mechanistic steps are as follows:

Target Site: Clindamycin binds exclusively to the 50S subunit of the bacterial ribosome. ontosight.aipatsnap.com

Binding Location: The binding site is located at the peptidyl transferase center (PTC), a critical region responsible for forming peptide bonds. ontosight.aircsb.org Specifically, clindamycin interacts with the 23S rRNA component of the 50S subunit, making contact with nucleotides at the A- and P-sites of the ribosome. rcsb.orgdrugbank.com

Inhibition of Translocation: By binding to this site, clindamycin interferes with the translocation step of protein elongation. patsnap.com It sterically hinders the movement of the nascent peptidyl-tRNA from the acceptor (A) site to the donor (P) site on the ribosome. patsnap.comrcsb.org This action effectively freezes the ribosome on the mRNA template, leading to a cessation of peptide chain elongation. patsnap.comdrugbank.com

Dissociation of Peptidyl-tRNA: Some studies suggest that clindamycin may also promote the dissociation of peptidyl-tRNA from the ribosome, further disrupting the protein synthesis cycle. drugbank.com

This inhibition of protein synthesis prevents the bacterium from producing essential proteins required for growth, replication, and the production of virulence factors. ontosight.ai Resistance to clindamycin often arises from modifications to this ribosomal binding site, such as methylation of the 23S rRNA, which reduces the drug's binding affinity. pom.go.idontosight.ai

Cellular Uptake and Intracellular Fate of Prodrug and Active Metabolite (In Vitro Cell Line Models)

The interaction of clindamycin and its prodrug with host cells is a critical aspect of its pharmacology, particularly for treating infections involving intracellular pathogens.

Prodrug Conversion: Clindamycin 3-phosphate is a prodrug that requires enzymatic activation. In vitro, this conversion is accomplished by phosphatases present in host tissues and cells. nih.govresearchgate.net When studied in cell line models, the phosphate ester must be hydrolyzed to the active clindamycin base to exert any intracellular antibacterial effect.

Cellular Uptake of Active Clindamycin: Once activated, clindamycin base readily penetrates eukaryotic cells. Studies using various cell models, including macrophages and other phagocytes, have shown that clindamycin accumulates within cells, often reaching concentrations significantly higher than in the extracellular environment. ucl.ac.benih.gov

Mechanism of Accumulation: The accumulation of clindamycin is attributed, in part, to its nature as a weak base. ucl.ac.be It becomes "trapped" within acidic intracellular compartments, such as lysosomes, through a process known as ion trapping. ucl.ac.be Some evidence also suggests the involvement of a potential nucleoside transport system in its uptake by alveolar macrophages. ucl.ac.be

Intracellular Activity: This ability to concentrate within host cells is particularly advantageous for eradicating intracellular bacteria. In vitro studies have demonstrated that the presence of clindamycin enhances the intracellular killing capacity of human peritoneal macrophages against Staphylococcus epidermidis. nih.gov Macrophages incubated with clindamycin showed significantly better uptake and killing of the bacteria compared to controls. nih.gov This enhanced bactericidal activity within phagocytes highlights the importance of the drug's intracellular accumulation. nih.gov

Effects on Bacterial Virulence Factors (In Vitro)

A significant aspect of clindamycin's preclinical profile is its ability to suppress the production of bacterial virulence factors, often at concentrations below the MIC (sub-MIC). nih.gov This effect is a direct consequence of its primary mechanism—the inhibition of protein synthesis. By halting the production of bacterial proteins, clindamycin can neutralize the pathogenic potential of bacteria even without killing them outright. nih.gov

In vitro studies have documented the suppression of a wide range of virulence factors in several key pathogens:

Staphylococcus aureus : At sub-inhibitory concentrations, clindamycin has been shown to block the production of numerous exoproteins, including toxins and enzymes critical for pathogenesis. nih.gov This includes the suppression of alpha-hemolysin, protein A, and staphylococcal enterotoxin A. nih.govnih.gov This inhibition occurs at the level of transcription, suggesting that clindamycin differentially affects the synthesis of regulatory proteins that control the expression of these virulence genes. nih.gov

Streptococcus pyogenes (Group A Streptococcus) : Clindamycin is effective at reducing the production of several key virulence factors associated with severe invasive infections like necrotizing fasciitis. nih.govoup.com In vitro experiments have shown that clindamycin can reduce the activity of streptolysin O (SLO) and DNase. nih.govoup.com However, the effect can be complex and dependent on the growth phase of the bacteria, with some studies showing an increase in certain exoproteins when the drug is added early in the growth phase. nih.gov

This anti-toxin effect provides a strong rationale for its use in toxin-mediated diseases, as it can reduce the systemic toxic effects caused by bacterial infections. nih.govnih.gov

Table 2: Summary of Clindamycin's In Vitro Effects on Bacterial Virulence Factors

Bacterial Species Virulence Factor Affected Observed Effect Reference
Staphylococcus aureus Alpha-hemolysin (hla) Inhibition of transcription/production nih.gov
Staphylococcus aureus Protein A (spa) Inhibition of transcription/production nih.gov
Staphylococcus aureus Staphylococcal Enterotoxin A Reduced release nih.gov
Streptococcus pyogenes Streptolysin O (SLO) Reduced activity nih.govoup.com
Streptococcus pyogenes Extracellular DNase (Sda1) Reduced activity nih.govoup.com

Chemical Stability and Degradation Pathways

Hydrolytic Stability of the Phosphate (B84403) Ester Linkage

The primary pathway of degradation for clindamycin (B1669177) 3-phosphate is the hydrolysis of its phosphate ester linkage, a reaction significantly influenced by pH, temperature, and the ionic strength of the solution.

pH-Dependent Degradation Kinetics

The rate of hydrolysis of the phosphate ester in clindamycin 3-phosphate is highly dependent on the pH of the aqueous environment. The molecule exhibits maximum stability in the pH range of 3.5 to 6.5. ashp.org Within this window, less than 10% decomposition is observed over a period of two years at 25°C. ashp.org However, outside of this optimal pH range, the degradation rate increases. Specifically, at pH values below 4, the stability of formulations containing clindamycin phosphate has been shown to decrease. researchgate.net

Temperature and Ionic Strength Effects on Hydrolysis

Temperature is a significant factor accelerating the degradation of clindamycin 3-phosphate. Nonisothermal kinetic analysis has been employed to assess the stability of clindamycin phosphate formulations at elevated temperatures. nih.gov In one study, a formulation was heated linearly from 70 to 90°C over 12 hours, and the data was fitted to a first-order kinetic model. nih.gov The Arrhenius parameters derived from these nonisothermal experiments were consistent with those from isothermal studies conducted at temperatures ranging from 30 to 75°C, confirming the predictability of degradation at various temperatures. nih.gov

Formulations of clindamycin phosphate have demonstrated good chemical stability for extended periods under controlled temperature conditions. For instance, admixtures in 0.9% sodium chloride injection were found to be stable for 30 days at 4°C and for 7 days at 23°C. nih.gov However, crystallization can occur if vials of clindamycin phosphate are refrigerated, which can be resolved by warming to room temperature. ashp.org It is recommended to avoid temperatures above 30°C for the storage of intact containers. ashp.org

The ionic strength of the formulation can also influence the rate of hydrolysis, although specific quantitative data on its effect on clindamycin 3-phosphate is not extensively detailed in the provided search results. Generally, for reactions involving charged species, the ionic strength of the medium can affect the activities of the reactants and the transition state, thereby altering the reaction rate.

Oxidative Degradation Mechanisms and Products

Clindamycin 3-phosphate is susceptible to oxidative degradation, particularly in the presence of oxidizing agents like peroxides. This degradation can lead to the formation of several byproducts. One of the major degradation products resulting from peroxide-induced degradation has been observed to interfere with the analysis of formulations containing benzyl (B1604629) alcohol as an excipient. usp.org The specific mechanisms of oxidative degradation are not fully elucidated in the provided results, but it is a recognized pathway for impurity formation.

Photolytic Degradation Profiles and Photostability Assessment

The stability of clindamycin 3-phosphate under exposure to light is another important consideration. While detailed photolytic degradation profiles and specific photoproducts of clindamycin 3-phosphate are not extensively covered in the search results, studies on the photodegradation of the parent compound, clindamycin, offer some insights.

The photodegradation of clindamycin can be influenced by the presence of other substances. For example, dissolved black carbon (DBC) has been shown to both stimulate and inhibit the photodegradation of clindamycin. nih.gov DBC generates reactive oxygen species (ROS) like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) (O₂•⁻), which can contribute to the degradation of clindamycin. nih.gov The hydroxyl radical, in particular, can directly attack the clindamycin molecule. nih.gov However, the binding of clindamycin to DBC can also inhibit its photodegradation by reducing the concentration of freely dissolved clindamycin available for reaction. nih.gov

In forced degradation studies, clindamycin has been subjected to photodegradation conditions as per the International Council for Harmonisation (ICH) guidelines. researchgate.net These studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods. It is recommended that solutions of clindamycin phosphate be protected from light during preparation and analysis. usp.orgusp.org

Identification and Characterization of Degradation Products (Chemical Perspective)

Several degradation products of clindamycin 3-phosphate have been identified and characterized using advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). The primary degradation product is the active drug, clindamycin, formed through the hydrolysis of the phosphate ester. researchgate.net

Other identified impurities and degradation products include:

Lincomycin-2-phosphate researchgate.net

Clindamycin B-2-phosphate researchgate.net

7-Epilincomycin-2-phosphate nih.gov

Lincomycin (B1675468) nih.gov

Clindamycin B nih.gov

7-Epiclindamycin phosphate usp.org

The fragmentation pathways of these related substances have been studied using tandem mass spectrometry (MS/MS) to aid in their identification. researchgate.netnih.gov These studies are essential for developing specific and sensitive analytical methods to monitor the purity and stability of clindamycin phosphate formulations.

Impact of Excipients and Formulation Components on Chemical Stability (Pre-formulation Studies)

The stability of clindamycin 3-phosphate can be significantly influenced by the excipients and other components present in the formulation. Pre-formulation studies are critical to ensure the compatibility of the drug with various formulation ingredients.

For topical formulations, the choice of solvent system has a notable impact on stability. researchgate.net For instance, formulations in a solvent system containing 70% isopropanol, 10% propylene (B89431) glycol, and 20% water showed poorer stability compared to other solvent systems, particularly at elevated temperatures. researchgate.net Conversely, a formulation with 40% alcohol, acetone (B3395972), polysorbate 20, fragrance, and water demonstrated better stability. researchgate.net The type of container can also play a role, with glass containers generally providing better stability than plastic containers for topical solutions. researchgate.net

In injectable formulations, excipients such as benzyl alcohol can complicate the analysis of degradation products. usp.org As mentioned earlier, a major peroxide degradation product of clindamycin phosphate was found to co-elute with benzyl alcohol in certain chromatographic methods. usp.org This highlights the importance of developing specific, stability-indicating analytical methods that can separate the active pharmaceutical ingredient from its degradation products and any interfering excipients.

The presence of dextrose in a formulation has also been studied. A formulation of clindamycin phosphate in dextrose was used in nonisothermal stability assessments, indicating that this is a common formulation choice. nih.gov

Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in separating Clindamycin (B1669177) 3-Phosphate from its related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a cornerstone for the analysis of Clindamycin 3-Phosphate. usp.orgusp.org This technique is widely used for both qualitative and quantitative assessments, including assay determination and purity evaluation. usp.org

A typical HPLC method involves a reversed-phase column, such as a C8 or C18, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Gradient elution is often necessary to achieve effective separation of Clindamycin 3-Phosphate from its isomers, such as Clindamycin 2-Phosphate and Clindamycin 4-Phosphate, as well as other related impurities like Lincomycin (B1675468) Phosphate (B84403) and Clindamycin B 2-Phosphate. usp.orgscribd.com For instance, Clindamycin 3-Phosphate has been observed to elute just before the main Clindamycin Phosphate peak, with a relative retention time of approximately 0.96. usp.org

The UV detector is typically set at a wavelength around 205 nm or 210 nm for optimal detection of these compounds. usp.orgresearchgate.net A PDA detector offers the advantage of acquiring spectra across a range of wavelengths (e.g., 190–400 nm), which can help in peak identification and purity assessment by comparing the UV spectrum of a sample peak with that of a reference standard. usp.orgusp.org Method validation according to established guidelines ensures the specificity, linearity, accuracy, precision, and robustness of the HPLC method for its intended purpose. usp.org

Table 1: Example HPLC Method Parameters for Clindamycin 3-Phosphate Analysis

ParameterCondition
Column Zorbax Eclipse XDB C8, (250 × 4.6) mm, 5 µm usp.org
Mobile Phase Gradient of acetonitrile and a phosphate buffer (pH 2.5) researchgate.net
Flow Rate 1.0 mL/min usp.org
Column Temperature 40°C usp.org
Injection Volume 20 µL usp.org
Detection PDA at 205 nm usp.org
Sample Cooler Temp. 10°C usp.org

Gas Chromatography (GC) for Volatile Degradation Products

While HPLC is the primary tool for non-volatile analytes, Gas Chromatography (GC) can be employed to analyze potential volatile degradation products of Clindamycin 3-Phosphate. Although less common for the direct analysis of the intact phosphate ester due to its low volatility, GC is valuable for identifying and quantifying volatile impurities that may arise during synthesis or degradation. Derivatization techniques are often required to increase the volatility of the analytes for GC analysis.

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative assessment of the purity of Clindamycin 3-Phosphate. google.com It is particularly useful for monitoring the progress of chemical reactions and for preliminary screening of impurities.

A typical TLC system for Clindamycin 3-Phosphate might use a silica (B1680970) gel plate as the stationary phase and a solvent system such as water:glacial acetic acid:n-butanol:ethyl acetate (B1210297) (1:1:2:3) as the mobile phase. google.com After development, the separated spots can be visualized under UV light or by using a developing agent like iodine vapor. google.com The retention factor (Rf) value of each spot is characteristic under specific conditions and can be used for identification by comparison with a reference standard. For instance, in one TLC system, components were observed at Rf values of 0.27, 0.36, and 0.53. google.com

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the chemical structure of Clindamycin 3-Phosphate and identifying its related substances.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is a powerful tool for the analysis of Clindamycin 3-Phosphate. researchgate.net It provides crucial information about the molecular mass and the fragmentation pattern of the molecule, which aids in its unequivocal identification. researchgate.net Electrospray ionization (ESI) is a commonly used ionization technique for this compound. researchgate.net

In the positive ion mode, the quasi-molecular ion [M+H]⁺ can be observed, confirming the molecular weight of the compound. researchgate.net Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, generating a unique fragmentation pattern that serves as a fingerprint for the molecule. researchgate.netresearchgate.net This fragmentation data is highly specific and invaluable for identifying impurities and degradation products, even when reference standards are not available. researchgate.net

Table 2: Key Mass Spectrometry Data for Clindamycin 3-Phosphate

ParameterValue
Molecular Formula C₁₈H₃₄ClN₂O₈PS allmpus.com
Molecular Weight 504.96 g/mol allmpus.com
Ionization Mode Electrospray Ionization (ESI) - Positive researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical technique for the structural elucidation and confirmation of Clindamycin 3-Phosphate. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to provide detailed information about the chemical environment of each atom in the molecule. mdpi-res.com

The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum help to determine the number and connectivity of protons. The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure. google.com The presence and position of the phosphate group can be confirmed by observing the characteristic shifts and couplings in both the ¹H and ¹³C NMR spectra, as well as through ³¹P NMR if necessary. mdpi-res.comgoogle.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral "fingerprint" of the compound can be obtained. In the analysis of Clindamycin 3-Phosphate, FTIR is instrumental in confirming the presence of key functional groups and ensuring the integrity of the molecule.

Table 1: Theoretical Characteristic FTIR Peak Assignments for Clindamycin 3-Phosphate

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3400-3200O-H, N-HStretching
~2970-2850C-H (Alkyl)Stretching
~1680-1650C=O (Amide)Stretching
~1250-1000P=O, P-O-CStretching
~1100-1000C-O (Ether, Alcohol)Stretching
~750-650C-ClStretching

This table is a representation of expected peaks based on the chemical structure of Clindamycin 3-Phosphate and general FTIR correlation tables. Actual peak positions may vary.

Bioanalytical Method Development for In Vitro Bioconversion Studies

Clindamycin 3-Phosphate is a prodrug, meaning it is biologically inactive until it is converted into its active form, clindamycin, within the body. This conversion is primarily achieved through the enzymatic hydrolysis of the phosphate ester group by phosphatases. researchgate.net To study this bioconversion process in a controlled laboratory setting, a robust bioanalytical method is required.

The development of such a method for in vitro studies involves several key steps. First, an appropriate enzymatic system must be selected. Alkaline phosphatase is a suitable enzyme for this purpose, as it is known to hydrolyze phosphate esters. researchgate.net The reaction conditions, including enzyme concentration, substrate (Clindamycin 3-Phosphate) concentration, pH, and temperature, must be optimized to mimic physiological conditions and to ensure a measurable rate of conversion.

The core of the bioanalytical method is a quantitative technique to monitor the disappearance of the prodrug and the appearance of the active drug over time. High-Performance Liquid Chromatography (HPLC) is the method of choice for this application due to its specificity, sensitivity, and ability to separate the parent compound from its metabolite. researchgate.netnih.gov

A typical HPLC method for an in vitro bioconversion study would involve:

Sample Preparation: Aliquots of the reaction mixture are taken at various time points and the enzymatic reaction is quenched, often by the addition of a strong acid or an organic solvent. This is followed by protein precipitation and centrifugation to obtain a clear sample for injection.

Chromatographic Separation: A reversed-phase HPLC column is commonly used to separate Clindamycin 3-Phosphate from clindamycin. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between the two compounds. nih.govpsu.edu

Detection: UV detection is often employed, with the wavelength selected to provide adequate sensitivity for both the prodrug and the active metabolite. psu.edumdpi.com

Quantification: The concentration of each compound is determined by comparing the peak areas in the sample chromatograms to those of calibration standards of known concentrations.

By plotting the concentrations of Clindamycin 3-Phosphate and clindamycin as a function of time, the rate and extent of the bioconversion can be determined.

Stability-Indicating Analytical Method Validation

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For Clindamycin 3-Phosphate, this is crucial for determining its shelf-life and ensuring its quality. The development and validation of such methods are guided by the International Council for Harmonisation (ICH) guidelines.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for developing stability-indicating assays for Clindamycin 3-Phosphate. mdpi.comusp.org A key feature of a stability-indicating method is its ability to separate the intact drug from its degradation products, process impurities, and other formulation components. usp.org

To develop a stability-indicating HPLC method, the drug substance is subjected to forced degradation under various stress conditions, including:

Acidic and basic hydrolysis

Oxidation (e.g., with hydrogen peroxide)

Thermal stress (high temperature)

Photostability (exposure to light)

The degradation products formed under these conditions are then used to challenge the specificity of the HPLC method. The method is optimized to ensure that all degradation peaks are well-resolved from the main drug peak and from each other.

Once developed, the method undergoes a rigorous validation process to demonstrate its suitability for its intended purpose. The validation parameters typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following table summarizes typical validation parameters and results for a stability-indicating HPLC method for Clindamycin 3-Phosphate.

Table 2: Example of Validation Summary for a Stability-Indicating HPLC Method for Clindamycin 3-Phosphate

Validation ParameterTypical Acceptance CriteriaExample Finding
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Robustness RSD ≤ 2.0%Passed
Solution Stability No significant change in response over 24 hoursStable

Data in this table is illustrative and based on findings from multiple sources. psu.edumdpi.comusp.org

The successful validation of a stability-indicating method provides confidence in the data generated during stability studies, which are essential for establishing the shelf-life and storage conditions for the drug product.

Pharmaceutical Development and Formulation Science Chemical and Physicochemical Aspects

Approaches to Enhance Aqueous Solubility and Solution Stability for Parenteral and Topical Applications

Clindamycin (B1669177) 3-phosphate is the water-soluble ester of clindamycin. This key characteristic is fundamental to its formulation in aqueous solutions for both parenteral and topical applications. researchgate.netfda.gov The phosphate (B84403) ester itself is inactive in vitro; it requires in vivo hydrolysis to convert into the antibacterially active clindamycin. mdpi.com

The solubility of clindamycin phosphate is a distinct advantage in creating liquid formulations. It is freely soluble in water, which simplifies the manufacturing of solutions for injection and topical use. fda.gov Organic solvent-free aqueous solutions can be prepared by directly dissolving the solid compound in aqueous buffers, with a reported solubility in PBS (pH 7.2) of approximately 10 mg/mL. researchgate.net

However, the stability of clindamycin phosphate in these aqueous solutions is a critical factor that formulators must address. Stability is significantly influenced by pH. Studies have shown that clindamycin exhibits maximum stability in the pH range of 3 to 5. jetir.org In topical formulations, it was observed that at pH values below 4, the stability of all formulations decreased. jetir.orgcabidigitallibrary.org For parenteral admixtures, the pH of solutions is also a key parameter, with premixed infusion solutions in dextrose 5% having a pH of 5.9-6.3 and in sodium chloride 0.9% a pH of 5.5-6.5. researchgate.net

For topical preparations, such as a 1% clindamycin phosphate lotion, stability studies have been conducted over extended periods. One such study found that a lotion prepared from the injectable form dissolved in a hydroalcoholic vehicle maintained 92% of its activity for 180 days when stored at 5°C, and 88% at 25°C. rjptonline.org Similarly, a 1% aqueous solution retained over 90% of its activity under the same conditions. rjptonline.org For parenteral products, stability has been confirmed in various infusion bags and solutions. For instance, clindamycin phosphate in 0.9% sodium chloride injection packaged in ethylene (B1197577) vinyl acetate (B1210297) bags was stable for 30 days at 4°C and for 7 days at 23°C. nih.gov

The composition of the solvent system also plays a crucial role. In a study of topical solutions, formulations containing 40% alcohol, acetone (B3395972), and polysorbate 20 in water showed the best stability, whereas a system with 48% isopropanol, polyoxyethylene ethers, and acetone demonstrated poorer stability. jetir.orgcabidigitallibrary.org

Table 1: Stability of 1% Clindamycin Phosphate Topical Preparations over 180 Days

Formulation Storage Temperature Remaining Activity
Lotion 5°C 92%
Lotion 25°C 88%
Aqueous Solution 5°C 91%
Aqueous Solution 25°C 90%

Data sourced from a study on the stability of extemporaneously prepared clindamycin phosphate lotion. rjptonline.org

Challenges in Formulating Chemically Stable Preparations

Despite its good water solubility, formulating chemically stable preparations of clindamycin 3-phosphate presents several challenges. The primary issues are degradation via hydrolysis and oxidation. nih.gov

The degradation pathways are pH-dependent. In highly acidic conditions (pH 0.4-4), the major degradation route is the hydrolysis of the thioglycoside linkage. jetir.org In the pH range of 5-10, the main pathway involves the scission of the 7-(S)-Cl group. jetir.org A primary degradation product identified in solution is lincomycin-2-phosphate. rjptonline.org

Oxidation is another significant challenge that can compromise the quality and safety of clindamycin phosphate injections. nih.gov To mitigate this, antioxidants such as sodium sulfite (B76179) may be added to the formulation. nih.gov Furthermore, processing techniques like purging the solution with nitrogen gas can be employed to displace oxygen and protect the compound from oxidative degradation. nih.gov

A unique analytical challenge arises in formulations containing benzyl (B1604629) alcohol as an excipient. It has been observed that a major peroxide degradation product of clindamycin phosphate can merge with the benzyl alcohol peak during High-Performance Liquid Chromatography (HPLC) analysis, complicating the accurate quantification of the degradant. jetir.org This necessitates the development of specific, stability-indicating analytical methods that can resolve these peaks.

The physical form of the drug can also present challenges. When refrigerated or frozen, solutions of clindamycin phosphate may form crystals, which must be completely redissolved before administration to ensure correct dosage and safety. researchgate.net

Characterization of Pharmaceutical Excipient Compatibility

Ensuring the compatibility of clindamycin 3-phosphate with various pharmaceutical excipients is paramount for developing stable and effective dosage forms. Compatibility studies are performed to detect any interactions that might alter the drug's efficacy or the formulation's stability.

Fourier-transform infrared spectroscopy (FTIR) is a common technique used for these assessments. One study used FTIR to evaluate the compatibility of clindamycin phosphate with gelling agents like Carbopol-934, Carbopol-940, and Hydroxypropyl methyl cellulose (B213188) (HPMC). The analysis of the IR spectra of the drug-excipient mixtures showed no significant interaction, indicating their compatibility for use in emulgel formulations. researchgate.net Topical gel formulations also contain excipients such as allantoin, carbomer 934P, methylparaben, polyethylene (B3416737) glycol 400, and propylene (B89431) glycol, which have been shown to be compatible. ijpsr.com

For parenteral use, compatibility with other co-administered drugs and infusion solutions is critical. Studies have demonstrated the compatibility and stability of clindamycin phosphate when admixed with various other anti-infective agents. For example, it was found to be stable and compatible with gentamicin (B1671437) sulfate (B86663) and amikacin (B45834) sulfate in polypropylene (B1209903) syringes for up to 48 hours. nih.gov However, a lasting precipitate formed upon mixing with tobramycin (B1681333) sulfate under the same conditions, indicating a significant incompatibility. nih.gov

Further studies have confirmed its compatibility with cefotaxime (B1668864) sodium and netilmicin (B1678213) sulfate in both 5% dextrose and 0.9% sodium chloride injections when stored in glass bottles or PVC bags for 24 hours at room temperature. researchgate.net The choice of container and closure is also important; clindamycin phosphate is noted to be incompatible with natural rubber closures due to the risk of particulate extraction. researchgate.net

Table 2: Compatibility of Clindamycin Phosphate with Selected Aminoglycosides in Polypropylene Syringes

Combination Compatibility Result
Clindamycin Phosphate + Gentamicin Sulfate Compatible and stable for 48 hours
Clindamycin Phosphate + Amikacin Sulfate Compatible and stable for 48 hours
Clindamycin Phosphate + Tobramycin Sulfate Incompatible (forms a lasting precipitate)

Based on a study of admixtures in polypropylene syringes. nih.gov

Development of Novel Delivery Systems (e.g., Nanoparticles, Liposomes for in vitro or ex vivo studies)

To enhance therapeutic efficacy, researchers have explored encapsulating clindamycin 3-phosphate in novel delivery systems like nanoparticles and liposomes for in vitro and ex vivo evaluation. These systems aim to provide controlled release, improve drug targeting, and enhance penetration.

Nanoparticles

Various types of nanoparticles have been developed to carry clindamycin phosphate. Polymeric nanoparticles have been formulated using biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), sodium alginate, and guar (B607891) gum. researchgate.netnih.govresearchgate.net

One study detailed the preparation of clindamycin phosphate-loaded nanoparticles using an ionic gelation nano-precipitation method with sodium alginate and guar gum. researchgate.net The resulting nanoparticles were characterized for size, zeta potential, and entrapment efficiency. An optimized formulation (A4) showed an entrapment efficiency of 75%. jetir.org Another project developed clindamycin-loaded PLGA nanoparticles, investigating the effect of surface charge on bacterial adhesion and antibacterial activity in vitro. nih.gov These studies demonstrated sustained drug release from the nanoparticles over several days. researchgate.netnih.gov

Clindamycin phosphate has also been loaded into inorganic nanoparticles. A study focused on calcium carbonate nanoparticles for the potential treatment of osteomyelitis. nih.gov The optimized formulation exhibited high drug loading (87.56%), and an in vitro release study showed a sustained release pattern over 8 hours. nih.gov

Table 3: Characterization of Optimized Clindamycin Phosphate-Loaded Nanoparticles

Nanoparticle Type Method Key Finding Reference
Sodium Alginate/Guar Gum Ionic Gelation Entrapment Efficiency: 75% jetir.org
Calcium Carbonate Chemical Precipitation Drug Loading: 87.56%; Sustained release over 8h nih.gov
PLGA-PEI (positively charged) Emulsion-Solvent Evaporation Sustained release over 2 days; Enhanced bacterial adhesion nih.gov

Liposomes

Liposomal formulations of clindamycin have been developed primarily for enhanced topical delivery. Liposomes, being vesicular structures composed of lipid bilayers, can encapsulate hydrophilic drugs like clindamycin phosphate and potentially improve skin penetration while reducing side effects. cabidigitallibrary.orgresearchgate.net

In one study, multilamellar liposomes with varying lipid compositions were loaded with clindamycin for the treatment of acne. researchgate.net The penetration of these liposomes was evaluated ex vivo on pig ear skin and in vivo on hairless mice, demonstrating that liposomal encapsulation could be therapeutically superior to a conventional solution. researchgate.net Another study co-encapsulated clindamycin and green tea extract into liposomes using the lipid film hydration method. cabidigitallibrary.orgrjptonline.org The formulation with a lipid-to-cholesterol ratio of 1:1 achieved an encapsulation efficiency of 69.5% and showed a sustained release profile in vitro over 24 hours when incorporated into a gel base. cabidigitallibrary.orgrjptonline.org These studies highlight the potential of liposomes to serve as a local depot for the sustained release of clindamycin.

Scientific and Developmental Rationale for Discontinuation

Limitations Stemming from Chemical Instability in Specific Formulations

The stability of a prodrug within its formulation is paramount to ensure product quality, shelf-life, and predictable activity. While phosphate (B84403) esters of clindamycin (B1669177) were designed to improve water solubility over the parent drug, they are also susceptible to degradation. Studies on the degradation of clindamycin phosphate have identified clindamycin 3-phosphate as one of the potential degradation products, alongside other isomers like clindamycin 4-phosphate. nih.gov The formation of these isomers as impurities during manufacturing or storage complicates quality control and can affect the product's performance.

Furthermore, the stability of clindamycin phosphate is known to be pH-dependent, with maximum stability observed in the pH range of 3-5. researchgate.net The presence of multiple phosphate isomers, such as the 3-phosphate variant, can arise from these degradation pathways, indicating potential instability under certain conditions. The necessity for strict control over formulation parameters to prevent the formation of such degradation products presents a significant pharmaceutical development challenge. The choice of gelling agents and other excipients in topical or parenteral formulations has a significant influence on the stability and concentration of the active drug, further complicating the development of a formulation containing a less stable isomer. researchgate.net

Inefficient or Inconsistent Bioconversion Rates (Pre-clinical/In Vitro)

A prodrug is pharmacologically inactive and relies on in vivo enzymatic conversion to release the active parent drug. The efficiency and consistency of this bioconversion are critical for therapeutic efficacy. Preclinical studies revealed marked differences in the hydrolysis kinetics between clindamycin 3-phosphate and its 2-phosphate counterpart. researchgate.net In vitro analysis using various enzyme systems demonstrated that clindamycin 3-phosphate is hydrolyzed to the active clindamycin much more slowly and to a much lesser extent than the 2-phosphate ester. researchgate.net

This inefficient conversion represents a significant flaw in a prodrug's design. The purpose of a phosphate prodrug is to serve as an effective delivery vehicle that rapidly and reliably releases the active moiety upon administration. The slow and incomplete hydrolysis of the 3-phosphate isomer suggests that a substantial portion of the administered dose might not become therapeutically active or that its activation would be too slow to achieve necessary plasma concentrations for antimicrobial effect.

ParameterClindamycin 2-PhosphateClindamycin 3-PhosphateImplication for Development
In Vitro Hydrolysis Rate Faster and more extensiveSlower and less extensive researchgate.netThe 2-phosphate isomer is a more efficient prodrug, leading to more reliable release of the active clindamycin.
Bioconversion Efficiency HighLow researchgate.netInefficient conversion of the 3-phosphate isomer would likely result in suboptimal therapeutic efficacy.

Comparative Efficacy and Physicochemical Advantages of Alternative Prodrugs or Direct Forms (Pre-clinical Perspective)

The deficiencies observed in the bioconversion of clindamycin 3-phosphate directly translated to inferior performance in preclinical in vivo models. In a comparative study in rats, administration of the 3-phosphate ester resulted in lower blood levels of active clindamycin compared to the 2-phosphate ester. researchgate.net This finding is a direct consequence of the slower hydrolysis rate, confirming that the inefficient bioconversion observed in vitro has significant in vivo repercussions.

The primary goal of developing a phosphate ester of clindamycin was to create a water-soluble form suitable for injection. While both the 2-phosphate and 3-phosphate isomers achieve this, the ultimate therapeutic effect depends on the concentration of the active drug released in the body. Since the 2-phosphate ester demonstrated superior release kinetics and resulted in higher systemic levels of clindamycin, it was the clear choice from a preclinical efficacy perspective. The 2-phosphate ester was being clinically evaluated as an injectable form of clindamycin, highlighting its advanced developmental stage and promising characteristics compared to the 3-phosphate ester. researchgate.net

Prodrug CandidateIn Vivo Finding (Rat Model)Preclinical Conclusion
Clindamycin 2-Phosphate Higher blood levels of active clindamycin. researchgate.netMore effective prodrug for in vivo delivery of clindamycin.
Clindamycin 3-Phosphate Lower blood levels of active clindamycin. researchgate.netLess effective prodrug due to poor bioconversion, leading to its discontinuation.

Strategic Decisions in Pharmaceutical Pipeline Management (Non-clinical Factors)

Pharmaceutical development is a resource-intensive process, and companies must make strategic decisions to advance only the most promising candidates in their pipeline. The preclinical data showing the clear superiority of clindamycin 2-phosphate over the 3-phosphate isomer would have been a decisive factor in discontinuing the latter's development.

When one candidate (clindamycin 2-phosphate) demonstrates more efficient bioconversion, higher resulting blood levels of the active drug, and was already undergoing clinical evaluation, it represents a significantly de-risked asset. researchgate.net Continuing to invest resources in a demonstrably inferior alternative like clindamycin 3-phosphate would have been an inefficient allocation of capital and time. The logical strategic decision was to terminate the development of the 3-phosphate isomer and concentrate all efforts on the successful development and registration of clindamycin 2-phosphate.

Unforeseen Chemical or Biopharmaceutical Hurdles Identified During Development

During early-stage drug development, candidates that appear promising in theory can reveal unforeseen hurdles in preclinical testing. For clindamycin 3-phosphate, the critical hurdle identified was its poor biopharmaceutical properties, specifically its slow and incomplete enzymatic hydrolysis. researchgate.net While its synthesis may have been feasible, its functional performance as a prodrug was inadequate.

The discovery that the position of the phosphate group had such a profound impact on the rate of enzymatic cleavage was a key biopharmaceutical finding. The marked difference in hydrolysis rates between the 2- and 3-position esters was a significant hurdle that could not be easily overcome without re-engineering the molecule. researchgate.net This fundamental flaw in its bioconversion mechanism was an insurmountable barrier to its further development, especially when a superior alternative was readily available.

Legacy and Contributions to Pharmaceutical Research

Advancements in Prodrug Chemistry and Design Principles Influenced by Clindamycin (B1669177) 3-Phosphate Research

The development of clindamycin phosphate (B84403) esters, including the 3-phosphate variant, was a strategic move to enhance the parent drug's properties. Clindamycin itself, a semi-synthetic derivative of lincomycin (B1675468), demonstrated superior antimicrobial activity. However, the pursuit of even better formulations led to the exploration of phosphate esters as prodrugs.

The core principle behind this was to create a temporarily inactive molecule with improved characteristics, such as increased water solubility, which would then convert to the active clindamycin in the body. nih.gov Clindamycin 3-phosphate, while antibacterially inactive in vitro, demonstrated the ability to protect mice infected with Staphylococcus aureus, presumably due to its biotransformation into the active clindamycin. archive.orgarchive.org This underscored the potential of the prodrug approach to overcome formulation challenges.

Research into various clindamycin phosphate isomers, including the 2-phosphate, 3-phosphate, and 4-phosphate, highlighted the critical role of the phosphate group's position in influencing the rate and extent of bioactivation. nih.govresearchgate.netmdpi-res.comrtu.lvresearchgate.net The slower and less extensive hydrolysis of the 3-phosphate ester compared to the clinically utilized 2-phosphate ester provided crucial insights into structure-activity relationships for prodrugs. researchgate.net This comparative data helped refine the design principles for phosphate-based prodrugs, emphasizing the need for optimal positioning of the phosphate group to ensure efficient enzymatic conversion to the active drug.

Methodological Innovations in Analytical Chemistry for Prodrugs and Their Metabolites

The presence of multiple positional isomers and related substances in clindamycin phosphate formulations necessitated the development of sophisticated analytical methods. The need to separate and quantify clindamycin, its phosphate esters (including the 3-phosphate), and other impurities like clindamycin B 2-phosphate and lincomycin spurred significant advancements in analytical chemistry.

High-Performance Liquid Chromatography (HPLC) emerged as a cornerstone technique for this purpose. usp.orgresearchgate.net The development of gradient reversed-phase HPLC methods, often coupled with UV or photodiode array (PDA) detectors, allowed for the specific, accurate, and precise analysis of these closely related compounds. usp.orgresearchgate.net The ability of these methods to resolve clindamycin 3-phosphate from the main component and other impurities was a critical aspect of their validation. usp.org

Furthermore, the use of advanced techniques like liquid chromatography-mass spectrometry (LC-MS) became instrumental in identifying and characterizing degradation products and impurities. researchgate.net These analytical advancements, driven by the complexities of clindamycin phosphate analysis, have had a lasting impact on quality control and stability testing for a wide range of pharmaceutical products.

Insights into Prodrug Bioconversion and Enzyme Kinetics

The study of clindamycin 3-phosphate provided a valuable model for understanding the bioconversion of phosphate ester prodrugs. The conversion of these prodrugs to the active clindamycin is mediated by phosphatase enzymes present in the body. nih.gov Research demonstrated that the rate of this hydrolysis is highly dependent on the specific isomer.

Studies comparing the 2-phosphate and 3-phosphate esters revealed marked differences in their hydrolysis kinetics. The 3-ester was found to be hydrolyzed much more slowly and less completely than the 2-ester in various in vitro enzyme systems. researchgate.net This difference in enzymatic conversion rates likely contributed to the lower blood levels observed for the 3-phosphate in animal studies compared to the 2-phosphate. researchgate.net These findings provided critical insights into the enzyme kinetics of prodrug activation, highlighting how subtle structural changes can significantly impact the rate and efficiency of bioconversion. This knowledge is fundamental for designing prodrugs with predictable and optimal pharmacokinetic profiles. Microbial transformation studies also showed that Streptomyces coelicolor could convert clindamycin into the inactive clindamycin 3-phosphate. scribd.com

Historical Significance in the Field of Lincosamide Antibiotic Development from a Chemical Perspective

The story of clindamycin 3-phosphate is deeply intertwined with the evolution of lincosamide antibiotics. The journey began with the isolation of lincomycin from Streptomyces lincolnensis. The subsequent chemical modification of lincomycin, specifically the 7(S)-chloro-substitution of the 7(R)-hydroxyl group, led to the synthesis of clindamycin in 1966. This modification significantly enhanced antimicrobial potency and broadened the spectrum of activity.

The development of phosphate esters like clindamycin 3-phosphate represented the next step in this chemical evolution, aimed at improving the pharmaceutical properties of clindamycin. Although clindamycin 2-phosphate became the clinically preferred injectable form, the research and characterization of clindamycin 3-phosphate as a related substance and potential metabolite were crucial for ensuring the purity and safety of the final drug product. researchgate.net Its identification as a process-related impurity and degradation product underscored the importance of rigorous analytical control in antibiotic manufacturing.

Implications for Future Drug Discovery and Development Paradigms, Particularly for Challenging Drug Candidates

The legacy of clindamycin 3-phosphate research extends to modern drug discovery and development. The challenges encountered and the knowledge gained from studying this compound and its isomers have informed the strategies used for developing new drugs, especially those with formulation or delivery challenges.

The principles of prodrug design, refined through the study of clindamycin phosphates, are now widely applied to improve the solubility, stability, and bioavailability of a diverse range of therapeutic agents. The understanding of how the position of a promoiety, such as a phosphate group, affects enzymatic conversion remains a key consideration in the design of effective prodrugs.

Moreover, the analytical methodologies developed to resolve complex mixtures of related substances in lincosamide antibiotics have set a precedent for the stringent quality control standards required in the pharmaceutical industry today. The ability to accurately identify and quantify impurities is paramount for ensuring the safety and efficacy of all medications.

Q & A

Basic: Why was Clindamycin 3-Phosphate discontinued, and what implications does this have for existing research materials?

Answer:
The discontinuation of Clindamycin 3-Phosphate is noted in supplier databases (e.g., TRC standards), but explicit reasons are not provided in available literature . Researchers should verify batch-specific stability data for legacy materials and consider alternative certified reference standards (e.g., Clindamycin 2-phosphate or palmitate derivatives) for comparative studies. Sourcing challenges may require collaboration with regulatory bodies to access retained samples for critical experiments.

Basic: What validated analytical methods are recommended for quantifying Clindamycin 3-Phosphate in legacy formulations?

Answer:
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are validated for clindamycin phosphate analysis, with USP standards specifying column parameters (e.g., C18 columns), mobile phases (acetonitrile-phosphate buffer), and detection wavelengths (210 nm) . Method transfer protocols should include forced degradation studies to account for potential 2-phosphate isomerization or hydrolytic byproducts.

Advanced: How do polymorphic transformations of Clindamycin 3-Phosphate under varying humidity conditions affect comparative stability studies?

Answer:
Controlled humidity chambers (e.g., ASTM E104-85 saturated salt solutions) coupled with powder X-ray diffraction (PXRD) can monitor hydrate formation. Studies on clindamycin phosphate analogs show that monohydrate forms exhibit lower thermal stability (TGA ~5% mass loss at 100°C) compared to anhydrous polymorphs, necessitating strict moisture control during storage .

Advanced: What molecular modeling approaches explain antibiotic resistance mechanisms associated with Clindamycin derivatives?

Answer:
Molecular dynamics (MD) simulations of the 23S rRNA binding site reveal that the A2058G mutation reduces clindamycin’s conformational flexibility (RMSD < 1.5 Å vs. >2.5 Å in wild-type ribosomes), weakening hydrogen bonding with U2506 and C2452 residues. This correlates with experimental MIC shifts (e.g., >256 µg/mL in resistant strains) .

Advanced: How should researchers design experiments to assess bioequivalence in topical formulations containing discontinued phosphate derivatives?

Answer:
Q3 equivalence studies require rheological profiling (viscometry, oscillatory shear tests) and in vitro release testing (IVRT) using Franz diffusion cells. FDA draft guidance recommends similarity thresholds (f2 > 50) for viscosity and release rates, adjusted for phosphate ester hydrolysis kinetics .

Advanced: What statistical frameworks are appropriate for reconciling contradictory efficacy data between monotherapy and combination regimens?

Answer:
ANOVA with LSD post-hoc tests (for normally distributed data) or Kruskal-Wallis with Dunn’s correction (non-parametric) can resolve conflicts. For example, studies comparing clindamycin monotherapy vs. β-lactam combinations should stratify by infection type (e.g., anaerobic vs. Gram-positive) and adjust for confounding variables like pH-dependent activation .

Advanced: How do solvate formation energies correlate with thermal degradation profiles in Clindamycin phosphate analogs?

Answer:
Differential scanning calorimetry (DSC) of ethanol solvates shows endothermic peaks at ~80°C (solvent loss) followed by exothermic decomposition (>200°C). Crystal energy landscapes (CElony) predict stabilization trends, with desolvation enthalpies (ΔH ~50 kJ/mol) inversely correlating with Arrhenius degradation rates .

Advanced: What in vitro gut models demonstrate the ecological impact of Clindamycin phosphate discontinuation on microbiota?

Answer:
Three-stage continuous flow gut models (acidic, neutral, and colon-mimetic phases) with clindamycin instillation (0.1–1 mg/mL) show sustained suppression of Bacteroidetes and increased Enterobacteriaceae abundance (qPCR quantification). Post-discontinuation recovery assays (16S rRNA sequencing) can track resilience over 14–21 days .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.